![molecular formula C31H27N3O5S B2847689 3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113132-97-0](/img/structure/B2847689.png)

3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

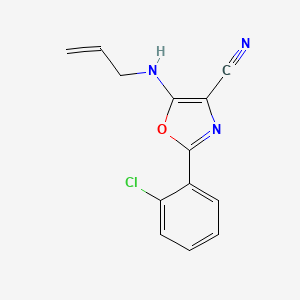

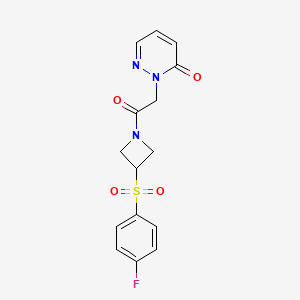

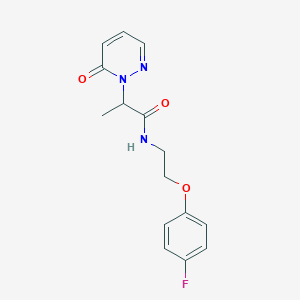

This compound is a complex organic molecule that contains several functional groups, including a quinazoline, a carboxamide, a sulfanyl group, and an ethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinazoline ring system is a bicyclic structure that includes two nitrogen atoms, and the carboxamide group includes a carbonyl (C=O) and an amide (NH2) group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it is likely to have a relatively high molecular weight and may have limited solubility in water due to the presence of several nonpolar groups .Wissenschaftliche Forschungsanwendungen

Hydrolytic Opening of Quinazoline Ring

The quinazoline derivatives, including compounds similar to the one , undergo hydrolysis in various mediums, leading to the formation of different chemical structures. For example, a study by Shemchuk et al. (2010) found that ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate undergoes hydrolysis in acid, alkaline, or neutral medium, forming specific amides (Shemchuk, L. A., Chernykh, V., Levashov, D., & Sytnik, K., 2010).

Synthesis of Novel Hetarylquinolines

Novel hetarylquinolines containing thiazolidine and dihydrothiazole rings were synthesized based on substituted quinolines, as reported by Aleqsanyan and Hambardzumyan (2021). This study indicates the potential for creating diverse compounds through chemical transformations involving quinazoline derivatives (Aleqsanyan, I. L., & Hambardzumyan, L. H., 2021).

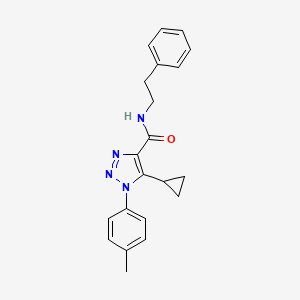

Antimicrobial Activity of Triazole Derivatives

The antimicrobial properties of triazole derivatives, which may be structurally related to quinazoline compounds, were investigated by Sahin et al. (2012). They synthesized new compounds and found some of them to possess good or moderate antimicrobial activity (Sahin, D., Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2012).

Antibacterial and Antifungal Activities of New Quinazolines

Desai et al. (2007) synthesized new quinazoline derivatives and screened them for antibacterial and antifungal activities against various microorganisms. This indicates the potential application of quinazoline derivatives in the development of new antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007).

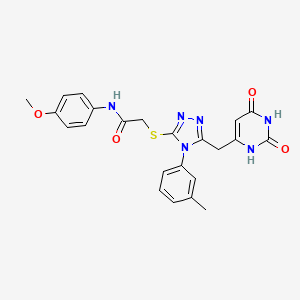

Synthesis of Amino- and Sulfanyl-Derivatives of Benzoquinazolinones

Nowak et al. (2015) reported the preparation of amino- and sulfanyl-derivatives of benzoquinazolinones. They also evaluated the potential cytotoxicity of these compounds, highlighting their relevance in pharmaceutical research, particularly in anticancer studies (Nowak, M., Malinowski, Z., Fornal, E., Jóźwiak, A., Parfieniuk, E., Gajek, G., & Kontek, R., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzyl-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O5S/c1-2-38-24-13-10-22(11-14-24)28(35)20-40-31-33-27-17-23(29(36)32-18-25-9-6-16-39-25)12-15-26(27)30(37)34(31)19-21-7-4-3-5-8-21/h3-17H,2,18-20H2,1H3,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAICPFDBTONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2847610.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)

![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)

![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)

![N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2847619.png)

![2-([1,1'-biphenyl]-4-yloxy)-1-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2847625.png)

![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2847626.png)